7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C17H20N4O3S. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a purine derivative with a benzylating agent and a sulfanyl group donor. One common method involves the use of benzyl Grignard reagents and phosphinic acid thioesters. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as thiols and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-8-[(2-ethoxyethyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-8-[(2-chlorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern and the presence of the ethoxyethyl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H20N4O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-benzyl-8-(2-ethoxyethylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3S/c1-3-24-9-10-25-17-18-14-13(15(22)19-16(23)20(14)2)21(17)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23) |
InChI Key |
OGLYLSBLHGLNQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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